molecular formula C17H21NO4 B3039848 1-Cbz-3-allylpiperidine-3-carboxylic Acid CAS No. 1363166-12-4

1-Cbz-3-allylpiperidine-3-carboxylic Acid

Cat. No.: B3039848
CAS No.: 1363166-12-4
M. Wt: 303.35 g/mol
InChI Key: GCIRLADWUAJKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cbz-3-allylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C17H21NO4 and a molecular weight of 303.35294 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with an allyl group and a carboxylic acid group, along with a carbobenzyloxy (Cbz) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cbz-3-allylpiperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

    Cbz Protection: The carbobenzyloxy group is typically introduced using benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cbz-3-allylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are often used.

    Substitution: The removal of the Cbz group can be achieved using hydrogenation with palladium on carbon (Pd/C) or acidic conditions with trifluoroacetic acid (TFA).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Free amine derivatives.

Scientific Research Applications

1-Cbz-3-allylpiperidine-3-carboxylic acid is widely used in scientific research due to its versatile structure. Some of its applications include:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Catalyst Development: Its unique structure makes it useful in the development of novel catalysts for chemical reactions.

    Material Science: It is used in the study of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cbz-3-allylpiperidine-3-carboxylic acid depends on its specific application. In drug synthesis, it may act as a precursor or intermediate, participating in various chemical transformations. Its molecular targets and pathways are determined by the specific reactions it undergoes and the final products formed.

Comparison with Similar Compounds

1-Cbz-3-allylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Cbz-3-allylpiperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-Cbz-3-allylpiperidine-2-carboxylic acid: Another isomer with the carboxylic acid group at the 2-position.

    1-Cbz-3-allylpiperidine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-9-17(15(19)20)10-6-11-18(13-17)16(21)22-12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIRLADWUAJKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849460
Record name 1-[(Benzyloxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-03-6
Record name 1-[(Benzyloxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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